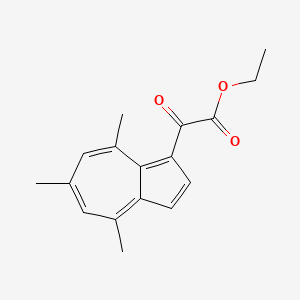
Fluorescent Brightener 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 1 typically involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid, followed by the preparation of 4,4’-dinitrostilbene-2,2’-disulfonic acid . This intermediate is then reduced and reacted with cyanuric chloride and amines or alcohols to form the final brightener compound .
Industrial Production Methods: Industrial production of Fluorescent Brightener 1 involves large-scale sulfonation and reduction processes, often utilizing diethylene glycol instead of water to increase yield and reduce reaction time . The final product is then purified and crystallized for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions: Fluorescent Brightener 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of optically inactive cis-stilbenes.
Reduction: Reduction of nitro groups to amines is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly with cyanuric chloride and amines or alcohols.
Common Reagents and Conditions:
Oxidation: Oxygen in the air can degrade the compound.
Reduction: Sodium hypochlorite and diethylene glycol are commonly used.
Substitution: Cyanuric chloride and various amines or alcohols are used under controlled conditions.
Major Products: The major products formed from these reactions include various stilbene derivatives and triazine-based compounds .
Aplicaciones Científicas De Investigación
Fluorescent Brightener 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms.
Biology: Employed in fluorescence microscopy to stain and visualize biological tissues.
Medicine: Utilized in diagnostic assays to enhance the visibility of biological samples.
Industry: Widely used in the textile, paper, and detergent industries to improve the appearance of products.
Mecanismo De Acción
Comparación Con Compuestos Similares
- 4,4′-diamino-2,2′-stilbenedisulfonic acid
- 4,4’-bis (benzoxazolyl)-cis-stilbene
- 2,5-bis (benzoxazol-2-yl)thiophene
Comparison: Fluorescent Brightener 1 is unique in its ability to provide a strong whitening effect with high stability and low volatility, making it ideal for use in high-temperature processes . Compared to other brighteners, it offers better light fastness and a more neutral white cast, which is particularly beneficial in the textile and paper industries .
Propiedades
Número CAS |
15339-39-6 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-Nitropyrido[1,2-a]quinolinium](/img/structure/B1174241.png)
![3-[(Diethylamino)sulfanyl]-1-phenyl-3-thioxo-1-propanone](/img/structure/B1174242.png)

